molecular formula C10H21NO2 B2649548 Tert-butyl 5-amino-3-methylpentanoate CAS No. 1860204-10-9

Tert-butyl 5-amino-3-methylpentanoate

Cat. No.: B2649548
CAS No.: 1860204-10-9
M. Wt: 187.283
InChI Key: QVXHVGKSXQPQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-3-methylpentanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of a tert-butyl group, an amino group, and a methyl group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-3-methylpentanoate typically involves the esterification of 5-amino-3-methylpentanoic acid with tert-butanol. This reaction is often catalyzed by an acid, such as sulfuric acid or boron trifluoride diethyl etherate, to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Tert-butyl 5-amino-3-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs or as a protecting group for amino acids.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-3-methylpentanoate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-3-methylpentanoate: Similar structure but with the amino group at a different position.

    Tert-butyl 5-amino-2-methylpentanoate: Similar structure but with the methyl group at a different position.

    Tert-butyl 5-amino-3-ethylpentanoate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Tert-butyl 5-amino-3-methylpentanoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

tert-butyl 5-amino-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-8(5-6-11)7-9(12)13-10(2,3)4/h8H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXHVGKSXQPQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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